molecular formula C19H27NO2 B12704119 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) CAS No. 130421-61-3

2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester)

Cat. No.: B12704119
CAS No.: 130421-61-3
M. Wt: 301.4 g/mol
InChI Key: HJYCEYNFIACZND-UHFFFAOYSA-N
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Description

2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is a chemical compound with the molecular formula C19H27NO2. This compound is known for its unique structure, which includes a butynol group, a dibutylamino group, and a benzoate ester. It has various applications in scientific research and industry due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) typically involves the reaction of 2-butyn-1-ol with dibutylamine and benzoic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyn-1-ol, 4-(dibutylamino)-, benzoate (ester) is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications where specific reactivity is required .

Properties

CAS No.

130421-61-3

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

4-(dibutylamino)but-2-ynyl benzoate

InChI

InChI=1S/C19H27NO2/c1-3-5-14-20(15-6-4-2)16-10-11-17-22-19(21)18-12-8-7-9-13-18/h7-9,12-13H,3-6,14-17H2,1-2H3

InChI Key

HJYCEYNFIACZND-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC#CCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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